molecular formula C20H16FN5O2 B2698925 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide CAS No. 900008-85-7

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide

Cat. No.: B2698925
CAS No.: 900008-85-7
M. Wt: 377.379
InChI Key: OHEGGSVXFLKAFG-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
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Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including potential anticancer properties and effects on various signaling pathways. The unique structure of this compound, featuring a fused heterocyclic core and specific functional groups, contributes to its biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN5O, with a molecular weight of approximately 365.39 g/mol. Its structure can be described as follows:

PropertyValue
Molecular Formula C20H18FN5O
Molecular Weight 365.39 g/mol
CAS Number 899738-27-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazolo[3,4-d]pyrimidines can influence multiple signaling pathways, including those involved in cell proliferation and apoptosis.

  • Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor cell growth by targeting kinases and other proteins involved in cancer progression. For instance, the compound's structure allows it to act as an inhibitor of certain kinases that are crucial for cancer cell survival.
  • Inhibition of Enzymatic Activity : The presence of the pyrazolo core suggests potential inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is vital in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells due to impaired DNA synthesis.

Biological Studies and Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antitumor Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.
  • Structure-Activity Relationship (SAR) : Research has established that modifications to the pyrazolo core and substitutions on the benzamide moiety can enhance or diminish biological activity. For instance, the introduction of fluorine atoms has been correlated with increased potency against specific cancer types.

Case Studies

  • In Vivo Efficacy : A recent study evaluated the compound's efficacy in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone, suggesting strong in vivo antitumor activity.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGGSVXFLKAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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